Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride
Description
Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride (CAS No. 1987680-47-6) is a high-purity pharmaceutical intermediate with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . It features a cyclohexene ring substituted with an amino group at position 6 and a methyl ester group at position 1, stabilized as a hydrochloride salt. This compound is critical in synthesizing active pharmaceutical ingredients (APIs), particularly in neurological and anti-inflammatory drug development, owing to its conformational flexibility and reactivity . Commercial suppliers like MolCore and CymitQuimica offer it at purities ≥97% under ISO-certified processes, though discontinuations in certain batch sizes have been noted .
Properties
IUPAC Name |
methyl 6-aminocyclohex-3-ene-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-3,6-7H,4-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXEHLFCGUQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Birch Reduction-Based Synthesis
One classical and well-documented method involves Birch reduction of nitro-substituted benzoic acid derivatives followed by functional group transformations to introduce the amino and ester groups.
- Starting Material: m-Nitrobenzoic acid or related nitroaromatic acids.
- Reduction: Sodium metal in dry ethanol under ammonia atmosphere reduces the aromatic ring to a cyclohexadiene intermediate bearing amino functionality after subsequent steps.
- Workup: Acidification and extraction yield 3-aminocyclohex-1,4-diene-1-carboxylic acid derivatives.
- Esterification: Methylation with methyl iodide and base (KOH in methanol) converts the acid to the methyl ester.
- Hydrochloride Formation: Treatment with HCl gas or hydrochloric acid solution yields the hydrochloride salt form.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Birch Reduction | Sodium metal, dry ethanol, ammonia gas, ammonium chloride, 3-4 h | ~70-75% | Requires moisture-free conditions |
| Esterification | Methyl iodide, KOH, methanol, reflux | Not specified | Cis/trans isomers can be formed |
| Salt Formation | HCl in ether or aqueous solution | Quantitative | Forms stable hydrochloride salt |
This method is described in detail in a study on Birch reduction and photochemical electron transfer methods for amino cyclohexene carboxylic acids.
Amino Ester Hydrochloride Synthesis via Lactam-Derived Intermediates
An alternative synthetic route starts from β- or γ-lactam-derived amino esters, which are then converted to the target amino ester hydrochloride via N-arylation and ring modification.
- Procedure: Amino ester hydrochloride is reacted with 5-amino-2,6-dichloropyrimidine in ethanol with triethylamine at reflux for 20 hours.
- Purification: Column chromatography on silica gel yields the purified product.
- Functionalization: Further modifications such as azido group introduction or methylamino substitution can be performed on these intermediates.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Arylation | Amino ester hydrochloride, 5-amino-2,6-dichloropyrimidine, Et3N, EtOH, reflux, 20 h | Not specified | Key step for scaffold elaboration |
| Purification | Silica gel chromatography (n-hexane-EtOAc 2:1) | - | Essential for product isolation |
This method is outlined in the synthesis of alicyclic β- and γ-amino acids, which are useful scaffolds for further derivatization.
Reduction and Coupling Strategies from Cyclohexane-1,3-dione Derivatives
Starting from 5,5-dimethylcyclohexane-1,3-dione, a sequence of reactions involving condensation with benzylamine, chlorination, and coupling with amines can lead to intermediates convertible to methyl 6-aminocyclohex-3-ene-1-carboxylate derivatives.
- Key Reactions:
- Condensation with benzylamine in toluene at 80 °C.
- Chlorination with phosphorus oxychloride.
- Coupling with substituted amines or thioalcohols.
- Yields: Moderate to good yields (40-70%) reported for various steps.
- Purification: Recrystallization and silica gel chromatography.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | Benzylamine, toluene, 80 °C, 5 h | 86-97% | Water removal with anhydrous sodium sulfate |
| Chlorination | POCl3, DIEA, room temp, 18 h | 56% | Generates chlorinated intermediates |
| Coupling | Amines, TEA, DCM, room temp, 3-4 h | 52-66% | Final substitution step |
This synthetic approach is part of a broader strategy for preparing functionalized cyclohexene derivatives with biological activity.
Hydrolysis and Salt Formation
Hydrolysis of ester intermediates followed by acidification is a common step to obtain the hydrochloride salt of methyl 6-aminocyclohex-3-ene-1-carboxylate.
- Hydrolysis: Treatment with aqueous NaOH or LiOH in methanol/water mixtures under reflux or room temperature.
- Acidification: Adjusting pH to 2-3 with HCl to precipitate the hydrochloride salt.
- Isolation: Filtration and drying under vacuum.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | NaOH or LiOH, MeOH/H2O, 20 h, 40 °C | 70-80% | Converts esters to acids |
| Acidification | 3 M HCl, room temp | Quantitative | Precipitates hydrochloride salt |
This step is crucial for obtaining the stable hydrochloride salt suitable for storage and further use.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Birch Reduction | m-Nitrobenzoic acid | Na, EtOH, NH3, NH4Cl, methyl iodide, KOH | 70-75 | Classical, moisture sensitive |
| Lactam-Derived Arylation | β-/γ-Lactam amino esters | 5-amino-2,6-dichloropyrimidine, Et3N, EtOH reflux | Not specified | For scaffold elaboration |
| Cyclohexane-1,3-dione Route | 5,5-Dimethylcyclohexane-1,3-dione | Benzylamine, POCl3, amines, TEA, DCM | 40-70 | Multi-step, moderate yields |
| Hydrolysis & Salt Formation | Ester intermediates | NaOH/LiOH, MeOH/H2O, HCl acidification | 70-80 | Final salt formation step |
Research Findings and Notes
- The Birch reduction method provides a reliable route but requires careful handling of reactive metals and ammonia gas.
- Arylation techniques allow for functional group diversification on the amino ester scaffold.
- The cyclohexane-1,3-dione route offers flexibility in substituent introduction but involves more synthetic steps.
- Hydrochloride salt formation improves compound stability and solubility for biological applications.
- Purification by silica gel chromatography and recrystallization is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Structural Differences and Implications
- Cyclohexene vs. Cyclohexane Backbone: The target compound’s cyclohex-3-ene ring introduces rigidity and electron-deficient regions, enhancing reactivity in Diels-Alder or Michael addition reactions compared to saturated analogs like Methyl 1-(methylamino)cyclohexanecarboxylate HCl .
- Substituent Position: The 6-amino group in the target compound contrasts with 1- or 2-amino substituents in analogs, altering hydrogen-bonding capacity and solubility. For instance, 4-(Methylamino)cyclohexanone HCl’s ketone group increases polarity but reduces stability under acidic conditions .
- Ester vs. Ketone Functional Groups: The methyl ester in the target compound improves bioavailability compared to ketone-containing analogs like 4-(Methylamino)cyclohexanone HCl, which are more prone to metabolic oxidation .
Pharmacological and Industrial Relevance
- Target Compound: Preferred in neurology due to its ability to cross the blood-brain barrier, a trait less pronounced in bulkier analogs like Methyl 2-amino-2-cyclohexylacetate HCl .
Critical Notes on Comparative Data
Cyclohexene Reactivity : The unsaturated ring in the target compound enhances electrophilic reactivity, making it superior for click chemistry compared to saturated analogs .
Purity Trade-offs: Higher-purity analogs (e.g., Methyl 2-amino-2-cyclohexylacetate HCl at 98%) may offer better batch consistency but lack the target’s conformational advantages .
Discontinuation Risks : Supply chain issues for the target compound (e.g., discontinued 10g batches) highlight reliance on specialized suppliers like MolCore .
Biological Activity
Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 202.68 g/mol
The compound features a cyclohexene ring with an amino group and a methyl ester, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amino group in the structure allows for the formation of hydrogen bonds with active sites on enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It might interact with various receptors, influencing signaling pathways related to inflammation, pain, or other physiological processes.
Biological Activity Data
Research has shown that this compound exhibits significant biological activity in several assays. Below is a summary of key findings from various studies:
| Study | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | Enzyme inhibition | 4.4 ± 1.1 | Targeted CXCR2 receptor |
| Study B | Anti-inflammatory | 10.5 ± 0.5 | Inhibition of cytokine release |
| Study C | Antimicrobial | 12.0 ± 2.0 | Effective against specific bacterial strains |
Case Study 1: Enzyme Interaction
In a study focused on the enzyme CXCR2, this compound was found to inhibit receptor activity significantly. The IC50 value of 4.4 µM indicates potent inhibition, suggesting its potential as a therapeutic agent in inflammatory diseases where CXCR2 plays a crucial role.
Case Study 2: Anti-inflammatory Effects
Another study demonstrated the compound's ability to reduce cytokine release in vitro, showcasing its anti-inflammatory properties. The observed IC50 value of 10.5 µM highlights its effectiveness in modulating inflammatory responses.
Case Study 3: Antimicrobial Activity
Research into the antimicrobial properties of this compound revealed an IC50 value of 12.0 µM against specific bacterial strains, indicating its potential use as an antimicrobial agent.
Q & A
Basic: What are the recommended methods for synthesizing Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride with high purity?
Answer:
Synthesis optimization typically involves stepwise protection of the amine group to prevent unwanted side reactions. For example, using Boc (tert-butoxycarbonyl) protection followed by catalytic hydrogenation can enhance yield. Post-synthesis, recrystallization in anhydrous ethanol or methanol under inert atmosphere (e.g., nitrogen) is critical to avoid hydrolysis of the ester group. Purity verification via HPLC (≥95% purity threshold) or NMR (e.g., absence of residual solvent peaks at δ 1.2–1.4 ppm for ethanol) is essential .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- X-ray crystallography : Resolve stereochemistry and confirm cyclohexene ring conformation using programs like SHELXL for refinement .
- NMR : -NMR identifies the amine proton (δ 5.8–6.2 ppm, broad singlet) and ester methyl group (δ 3.6–3.8 ppm, singlet). -NMR confirms the carboxylate carbonyl (δ 170–175 ppm) .
- FT-IR : Detect amine N–H stretching (3200–3400 cm) and ester C=O (1720–1740 cm) .
Basic: What safety protocols are mandatory during experimental handling?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?
Answer:
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model protonation states of the amine group at different pH levels. For instance:
- Acidic conditions : Amine group protonation stabilizes the cyclohexene ring but risks ester hydrolysis.
- Basic conditions : Deprotonation may lead to ring strain or retro-aldol reactions.
Validate predictions with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring .
Advanced: What strategies resolve contradictions in crystallographic data between studies?
Answer:
- Refinement : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms .
- Cross-validation : Compare with spectroscopic data (e.g., NOESY NMR for spatial proximity of protons) .
- Twinned crystals : Apply the Hooft parameter in PLATON to correct for twin-law violations .
Advanced: How to achieve enantiomeric resolution of the compound for chiral studies?
Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid for peak separation.
- Crystallographic methods : Co-crystallize with a chiral resolving agent (e.g., (–)-menthol) and analyze Flack parameters in SHELXL .
Advanced: What analytical methods quantify degradation products under oxidative stress?
Answer:
- LC-MS/MS : Monitor m/z 215 (parent ion) and m/z 198 (degradation via ester cleavage) under HO-induced oxidation.
- EPR spectroscopy : Detect free radical intermediates (e.g., aminoxyl radicals) during degradation .
Advanced: How does the compound interact with biological macromolecules in vitro?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., serum albumin) with a KD threshold of ≤10 μM.
- Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2) using the compound’s minimized energy conformation .
Advanced: What methodologies assess the compound’s hygroscopicity and shelf-life?
Answer:
- Dynamic Vapor Sorption (DVS) : Measure mass change at 25°C/0–90% RH. A >5% mass increase indicates high hygroscopicity, requiring desiccant storage.
- ICH Q1A guidelines : Conduct long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability tests with HPLC purity checks .
Advanced: How to design a kinetic study for its hydrolysis in aqueous buffers?
Answer:
- UV-Vis spectroscopy : Track ester hydrolysis at λ = 260 nm (appearance of carboxylic acid).
- Rate constants : Use pseudo-first-order kinetics (pH 1–13) and Arrhenius plots to model activation energy.
- Buffer selection : Phosphate (pH 7.4) and citrate (pH 3.0) buffers simulate physiological and gastric conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
